benzyl N-[2-oxo-2-(3-phenylazepan-1-yl)ethyl]carbamate
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Overview
Description
Benzyl N-[2-oxo-2-(3-phenylazepan-1-yl)ethyl]carbamate is an organic compound with a complex structure that includes a benzyl group, a carbamate group, and a phenylazepane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[2-oxo-2-(3-phenylazepan-1-yl)ethyl]carbamate typically involves multiple steps. One common method includes the reaction of benzyl isocyanate with an appropriate amine precursor under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[2-oxo-2-(3-phenylazepan-1-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbamate group into an amine.
Substitution: The benzyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives.
Scientific Research Applications
Benzyl N-[2-oxo-2-(3-phenylazepan-1-yl)ethyl]carbamate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in cancer research.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which benzyl N-[2-oxo-2-(3-phenylazepan-1-yl)ethyl]carbamate exerts its effects involves interactions with molecular targets such as enzymes and receptors. In cancer research, the compound has been shown to induce apoptosis by activating caspases and disrupting mitochondrial function. It also inhibits DNA replication by binding to DNA and interfering with the activity of DNA polymerases.
Comparison with Similar Compounds
Similar Compounds
Benzyl (2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)carbamate: This compound has a similar structure but includes a pyrimidinyl group instead of a phenylazepane moiety.
N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide: This compound features an oxazolidinone ring and a hydroxyethyl group, making it structurally related.
Uniqueness
Benzyl N-[2-oxo-2-(3-phenylazepan-1-yl)ethyl]carbamate is unique due to its phenylazepane moiety, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
benzyl N-[2-oxo-2-(3-phenylazepan-1-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c25-21(15-23-22(26)27-17-18-9-3-1-4-10-18)24-14-8-7-13-20(16-24)19-11-5-2-6-12-19/h1-6,9-12,20H,7-8,13-17H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGCAXTVPJAPRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=CC=C2)C(=O)CNC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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